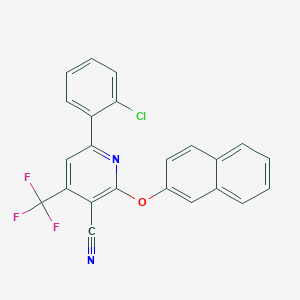
6-(2-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry, functional groups, and bonding.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and spectral data.Aplicaciones Científicas De Investigación
Dioxin and Dioxin-like Impurities in Agrochemical Formations
Research has investigated the presence of dioxin impurities in agrochemical formulations, highlighting the significance of understanding chemical contaminants in environmental and agricultural contexts. The study by Masunaga, Takasuga, and Nakanishi (2001) found varying concentrations of dioxin-like compounds in historic Japanese agrochemical formulations, with specific herbicides containing high concentrations of these impurities. This research underscores the importance of monitoring and controlling chemical impurities in agrochemicals to minimize environmental and health risks Masunaga, S., Takasuga, T., & Nakanishi, J. (2001).
Mechanisms of Dioxin Formation from High-Temperature Oxidation
The study by Evans and Dellinger (2005) on the oxidative thermal degradation of 2-chlorophenol provides insights into the mechanisms of dioxin formation at high temperatures. This research is crucial for understanding the environmental impact of thermal processes and the formation of harmful dioxins, contributing to better waste management and pollution control strategies Evans, C. S., & Dellinger, B. (2005).
Synthesis and Characterization of 4H-benzo[h]chromene Derivatives
Al‐Sehemi, Irfan, and El-Agrody (2012) conducted a study on the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile, leading to the synthesis of novel compounds. This research contributes to the field of organic chemistry by providing new methods for synthesizing and characterizing compounds with potential applications in material science and pharmaceuticals Al‐Sehemi, A., Irfan, A., & El-Agrody, A. (2012).
Novel Organosoluble Fluorinated Polyimides
The development of novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene by Chung and Hsiao (2008) showcases the advancement in polymer science. These polyimides exhibit excellent solubility, thermal stability, and electrical properties, making them suitable for various high-performance applications, including electronics and aerospace Chung, C., & Hsiao, S. (2008).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or biological studies.
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12ClF3N2O/c24-20-8-4-3-7-17(20)21-12-19(23(25,26)27)18(13-28)22(29-21)30-16-10-9-14-5-1-2-6-15(14)11-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVMHRDUBDBMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=CC(=N3)C4=CC=CC=C4Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2871474.png)
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2871477.png)
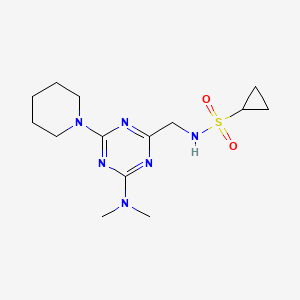
![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)
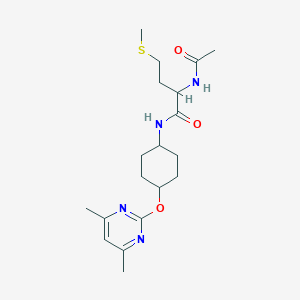
![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)
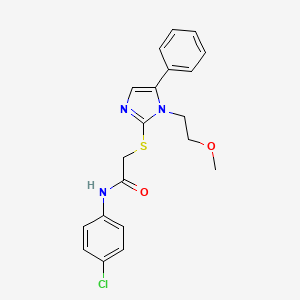

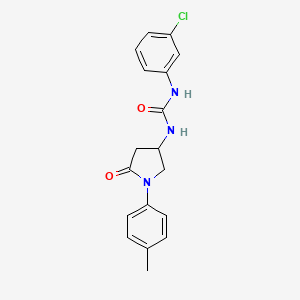
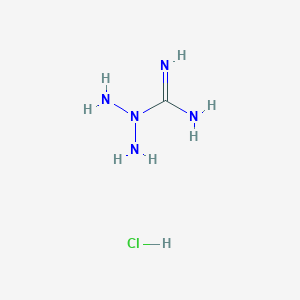
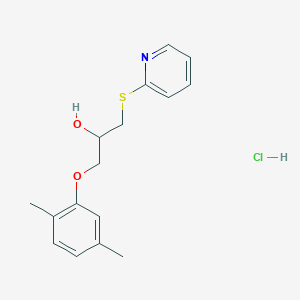
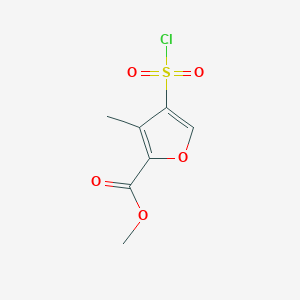
![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)